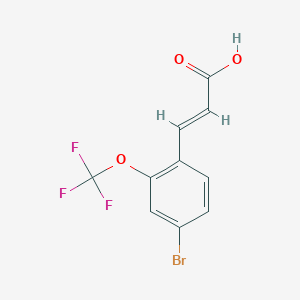
3-(4-Bromo-2-trifluoromethoxyphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-2-trifluoromethoxyphenyl)acrylic acid: is an organic compound with the molecular formula C10H6BrF3O3 and a molecular weight of 311.05 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an acrylic acid moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-trifluoromethoxyphenyl)acrylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents is preferred to minimize environmental impact .
化学反应分析
Types of Reactions: 3-(4-Bromo-2-trifluoromethoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-(4-Bromo-2-trifluoromethoxyphenyl)acrylic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology and Medicine: The compound may be used in the development of pharmaceuticals and biologically active molecules. Its unique structure allows for the exploration of new drug candidates and therapeutic agents .
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and functional groups make it valuable for various applications .
作用机制
The mechanism of action of 3-(4-Bromo-2-trifluoromethoxyphenyl)acrylic acid involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethoxy group can participate in electrophilic and nucleophilic reactions, respectively. The acrylic acid moiety can undergo polymerization or addition reactions, contributing to the compound’s reactivity .
相似化合物的比较
4-(Trifluoromethoxy)cinnamic acid: Similar structure but lacks the bromine atom.
2-Bromo-4-(trifluoromethoxy)acetophenone: Contains a bromine atom and trifluoromethoxy group but differs in the position and type of functional groups.
Uniqueness: 3-(4-Bromo-2-trifluoromethoxyphenyl)acrylic acid is unique due to the combination of its bromine atom, trifluoromethoxy group, and acrylic acid moiety. This combination imparts distinct reactivity and makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
(E)-3-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O3/c11-7-3-1-6(2-4-9(15)16)8(5-7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAPHDSAPBMRHB-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
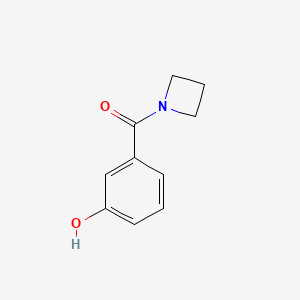
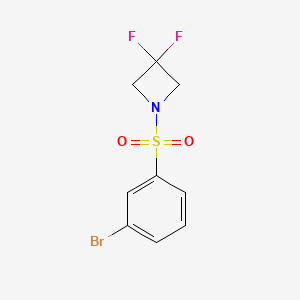




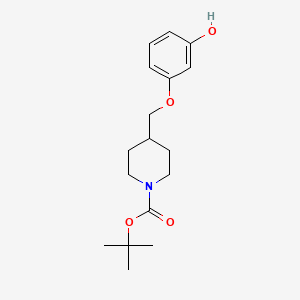
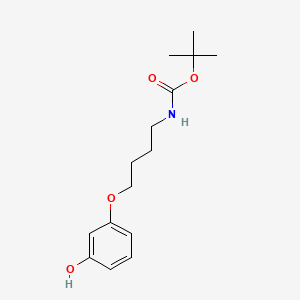
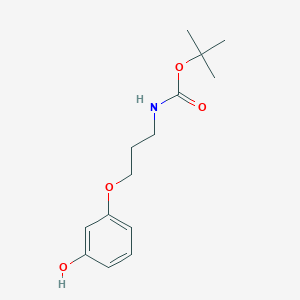
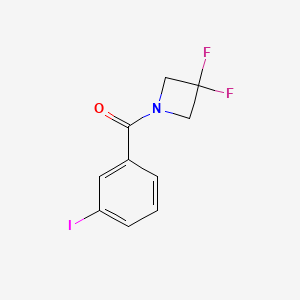
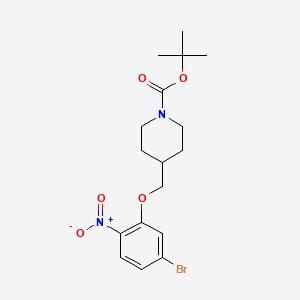
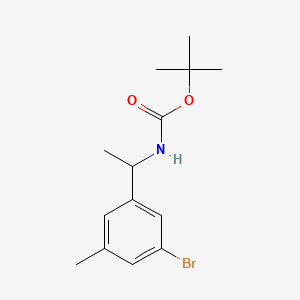
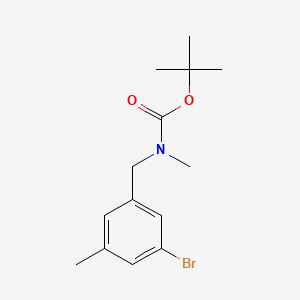
![N-methyl-1-[1-(2,2,2-trifluoroethyl)indol-5-yl]methanamine](/img/structure/B8183027.png)
